N,N-Dibenzyldaunorubicin
Description
N,N-Dibenzyldaunorubicin (B2D) is a semisynthetic anthracycline derivative of daunorubicin, modified by the addition of two benzyl groups to the amino sugar moiety . Developed to address the cardiotoxicity limitations of traditional anthracyclines, B2D acts as a prodrug, undergoing stepwise debenzylation to release active metabolites such as N-benzyldaunorubicin, daunorubicin, and their 13-dihydro derivatives . These metabolites retain potent antitumor activity while reducing systemic toxicity, particularly cardiotoxicity . B2D demonstrates enhanced oral bioavailability and efficacy in preclinical models, positioning it as a promising candidate for further clinical evaluation .
Properties
Molecular Formula |
C41H41NO10 |
|---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3 |
InChI Key |
VUEZAPSQNPGLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |
Synonyms |
N,N-dibenzyldaunorubicin N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyldaunorubicin involves the benzylation of daunorubicin. This process typically includes the reaction of daunorubicin with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-pressure liquid chromatography (HPLC) is often used for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyldaunorubicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions convert the compound into its reduced form, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Benzyl chloride, in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various glycosidic derivatives such as N-benzyldaunorubicin and daunorubicin, along with their 13-dihydro derivatives .
Scientific Research Applications
N,N-Dibenzyldaunorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism and pharmacokinetics of anthracyclines.
Biology: The compound is studied for its effects on cellular processes and its potential as a prodrug.
Medicine: It is primarily researched for its anticancer properties, particularly its efficacy against leukemia.
Industry: The compound is used in the development of new drug formulations and delivery systems.
Mechanism of Action
N,N-Dibenzyldaunorubicin exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication.
Prodrug Activation: The compound is metabolized into active derivatives that exert cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Structural and Metabolic Differences
B2D is distinguished from parent anthracyclines (e.g., daunorubicin, doxorubicin) and other analogues (e.g., aclacinomycin A, carminomycin) by its N,N-dibenzylation. This structural modification alters its pharmacokinetic profile, enabling oral administration and prolonged metabolic activation .
Table 1: Structural and Metabolic Comparison
| Compound | Key Structural Features | Metabolism Pathway | Active Metabolites |
|---|---|---|---|
| B2D | N,N-dibenzylated daunorubicin derivative | Stepwise debenzylation, 13-ketone reduction | N-benzyldaunorubicin, daunorubicin |
| Daunorubicin | Unmodified amino sugar | 13-dihydro reduction, deglycosidation | Daunorubicinol, aglycone |
| Doxorubicin | 14-hydroxylation on aglycone | Similar to daunorubicin | Doxorubicinol, aglycone |
| Aclacinomycin A | Trisaccharide side chain | Hydrolysis of sugar moieties | Aclacinomycin aglycone |
Efficacy in Preclinical Models
B2D and its metabolites exhibit superior efficacy in murine P388 leukemia models (T/C ratio 259) compared to daunorubicin, with activity retained even when DNA-binding affinity is reduced . Unlike B2D, which is inactive in vitro, its metabolites show potent activity in cell-based assays, underscoring its prodrug mechanism . In contrast, ellipticine derivatives and other topoisomerase inhibitors require direct exposure to exert effects, lacking B2D’s metabolic activation advantage .
Table 2: Efficacy in Preclinical Cancer Models
| Compound | P388 Leukemia (T/C Ratio) | In Vitro Activity | Oral Bioavailability |
|---|---|---|---|
| B2D | 259 | Inactive | High |
| Daunorubicin | 180–200 | Active | Low |
| Aclacinomycin A | 150–170 | Active | Moderate |
| Ellipticine | 220–240 | Active | Variable |
Toxicity Profile
B2D’s reduced cardiotoxicity is a key advantage. In rat models, it demonstrated a tenfold lower cardiotoxic risk (Zbinden test) compared to daunorubicin . However, bone marrow toxicity remains a concern. Human hematopoietic colony-forming cells exposed to B2D showed sensitivity at 200 mg/m², a dose predicted to cause moderate leukopenia in clinical trials . This aligns with the myelosuppressive profile of other anthracyclines but suggests a wider therapeutic window due to reduced cardiac damage .
Table 3: Toxicity Comparison
| Compound | Cardiotoxicity (Rat Model) | Bone Marrow Toxicity (Human Equivalent Dose) | Mutagenicity (Ames Test) |
|---|---|---|---|
| B2D | Low | 200 mg/m² | Negligible |
| Daunorubicin | High | 60–75 mg/m² | High |
| Doxorubicin | High | 50–60 mg/m² | Moderate |
| Carminomycin | Moderate | 150 mg/m² | Not reported |
Clinical and Mechanistic Insights
B2D’s unique prodrug design allows efficient conversion to active metabolites after oral dosing, unlike doxorubicin or daunorubicin, which require intravenous administration . Its reduced mutagenicity (Ames test) and preferential inhibition of RNA synthesis over DNA synthesis further differentiate it from parent compounds . In breast cancer cell lines, B2D’s metabolites correlate with high "Cancer Stemness Response" (CSR) phenotypes, suggesting utility in targeting therapy-resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
